

# The Discovery of PR-104: A Hypoxia-Activated Prodrug

**Author:** BenchChem Technical Support Team. **Date:** December 2025

## Compound of Interest

Compound Name: **PM-104**

Cat. No.: **B166058**

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## Introduction: Targeting the Hypoxic Tumor Microenvironment

Solid tumors often outgrow their vascular supply, leading to regions of low oxygen concentration, or hypoxia.<sup>[1]</sup> These hypoxic niches are a hallmark of cancer and are associated with resistance to conventional therapies, including radiation and chemotherapy, contributing to treatment failure and disease progression.<sup>[1]</sup> Hypoxia-activated prodrugs (HAPs) represent a strategic therapeutic approach designed to exploit this unique feature of the tumor microenvironment.<sup>[1]</sup> HAPs are inactive compounds that are selectively converted into potent cytotoxic agents by reductase enzymes that are overexpressed or highly active in hypoxic conditions.<sup>[1]</sup> PR-104 is a dinitrobenzamide mustard prodrug developed to specifically target and eliminate these resistant hypoxic tumor cells.<sup>[1]</sup>

PR-104 was rationally designed as a water-soluble phosphate ester "pre-prodrug" that is rapidly converted in vivo by ubiquitous phosphatases to its more lipophilic and cell-permeable alcohol derivative, PR-104A.<sup>[1][2]</sup> The antitumor efficacy of PR-104 hinges on the subsequent reduction of PR-104A's dinitrobenzamide moiety within hypoxic cells.<sup>[2]</sup> This bioactivation cascade leads to the formation of potent DNA cross-linking agents, the hydroxylamine (PR-104H) and amine (PR-104M) metabolites, which ultimately induce cell death.<sup>[2][3]</sup>

## Mechanism of Action: A Dual Activation Pathway

The activation of PR-104 is a multi-step process that can proceed via two distinct pathways, conferring activity in both hypoxic and certain normoxic conditions.

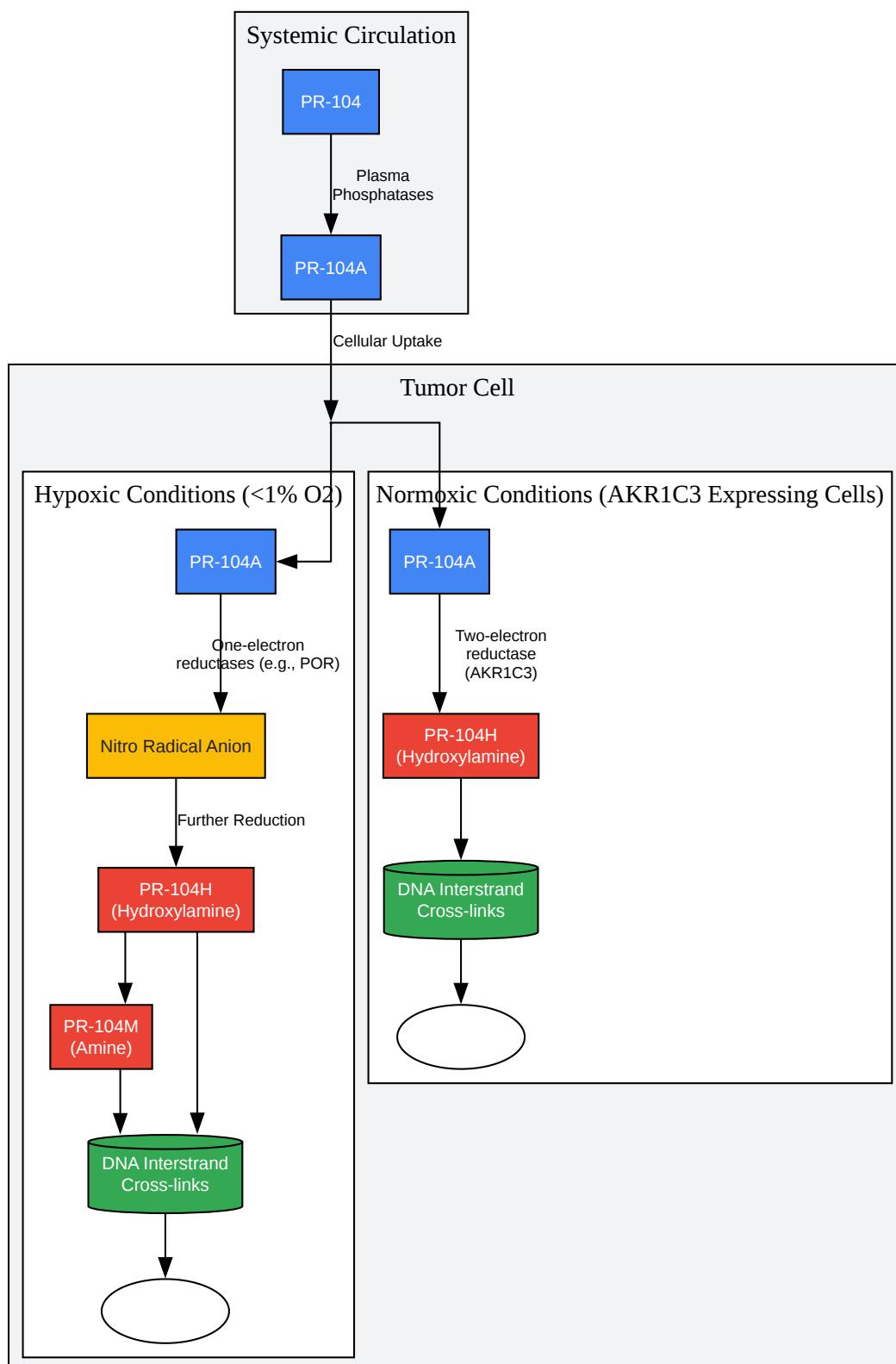
## Hypoxia-Selective One-Electron Reduction

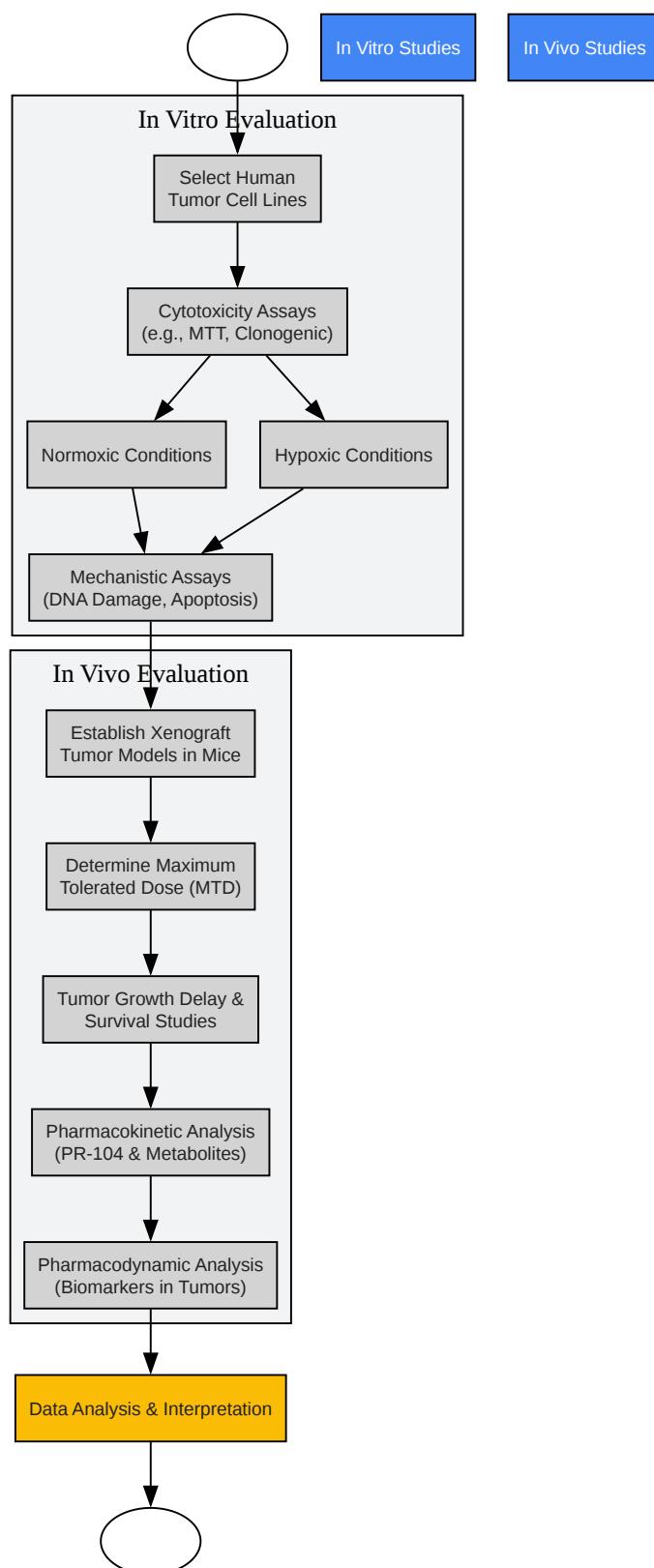
In the severely hypoxic cores of solid tumors (typically <1% O<sub>2</sub>), PR-104A is activated by one-electron reductases, with NADPH:cytochrome P450 oxidoreductase (POR) being a key enzyme.[3][4]

- Formation of a Nitro Radical: A one-electron reduction of one of the nitro groups on the dinitrobenzamide ring of PR-104A forms a nitro radical anion.[3]
- Oxygen-Sensitive Futile Cycle: Under normoxic conditions, this radical is rapidly re-oxidized back to the parent PR-104A by molecular oxygen in a futile cycle, preventing the formation of the active metabolites and conferring hypoxia selectivity.[3][5]
- Formation of Active Metabolites: In the absence of sufficient oxygen, the nitro radical undergoes further reduction to form the cytotoxic hydroxylamine metabolite, PR-104H.[3] PR-104H can be further reduced to the corresponding amine metabolite, PR-104M.[3]
- DNA Cross-linking: Both PR-104H and PR-104M are reactive nitrogen mustards that induce highly cytotoxic interstrand DNA cross-links, leading to the inhibition of DNA replication and transcription, cell cycle arrest, and apoptosis.[1][6]

## Aerobic Two-Electron Reduction by AKR1C3

Subsequent research revealed that PR-104A can also be activated under aerobic conditions by the aldo-keto reductase 1C3 (AKR1C3) enzyme.[1][7] AKR1C3 catalyzes a two-electron reduction of PR-104A, directly forming the active hydroxylamine metabolite PR-104H, bypassing the oxygen-sensitive nitro radical intermediate.[1][3] This "off-target" activation in well-oxygenated normal tissues, particularly in bone marrow progenitor cells which can express high levels of AKR1C3, is believed to be a primary contributor to the dose-limiting myelosuppression observed in clinical trials.[1][5]



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- To cite this document: BenchChem. [The Discovery of PR-104: A Hypoxia-Activated Prodrug]. BenchChem, [2025]. [Online PDF]. Available at: [\[https://www.benchchem.com/product/b166058#pr-104-hypoxia-activated-prodrug-discovery\]](https://www.benchchem.com/product/b166058#pr-104-hypoxia-activated-prodrug-discovery)

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